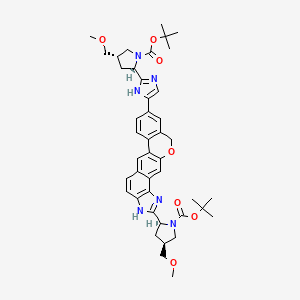
Di Boc Velpatasvir
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Di Boc Velpatasvir is a derivative of Velpatasvir, a potent pan-genotypic nonstructural protein 5A (NS5A) inhibitor used in the treatment of hepatitis C virus (HCV) infection. Velpatasvir is known for its high efficacy across all major HCV genotypes and is often used in combination with sofosbuvir .
Preparation Methods
The synthesis of Di Boc Velpatasvir involves multiple steps, starting with the preparation of Boc-protected methoxymethylproline. The synthetic route includes esterification, Boc-protection, and tosylation to form intermediates, followed by nucleophilic substitution and coupling reactions under basic conditions and in the presence of metal catalysts .
Chemical Reactions Analysis
Di Boc Velpatasvir undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one atom or group of atoms with another. Common reagents used in these reactions include palladium catalysts, benzylic chloride, and methanolic hydrochloric acid. .
Scientific Research Applications
Di Boc Velpatasvir has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of antiviral compounds.
Biology: Studied for its role in inhibiting the replication of HCV.
Medicine: Used in combination therapies for the treatment of HCV infection.
Industry: Employed in the production of antiviral medications
Mechanism of Action
Di Boc Velpatasvir exerts its effects by inhibiting the nonstructural protein 5A (NS5A), a protein necessary for the replication and assembly of the hepatitis C virus. This inhibition disrupts the viral replication process, leading to a reduction in viral load .
Comparison with Similar Compounds
Di Boc Velpatasvir is unique due to its high efficacy and broad-spectrum activity against multiple HCV genotypes. Similar compounds include:
Ledipasvir: Another NS5A inhibitor used in combination with sofosbuvir.
Daclatasvir: A first-generation NS5A inhibitor with a lower barrier to resistance compared to Velpatasvir.
Elbasvir: An NS5A inhibitor used in combination with grazoprevir
This compound stands out due to its high resistance barrier and effectiveness in treating HCV infections across all major genotypes.
Properties
Molecular Formula |
C43H52N6O7 |
|---|---|
Molecular Weight |
764.9 g/mol |
IUPAC Name |
tert-butyl (2S,4S)-4-(methoxymethyl)-2-[17-[2-[(2S,4S)-4-(methoxymethyl)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidin-2-yl]-1H-imidazol-5-yl]-21-oxa-5,7-diazapentacyclo[11.8.0.03,11.04,8.014,19]henicosa-1(13),2,4(8),5,9,11,14(19),15,17-nonaen-6-yl]pyrrolidine-1-carboxylate |
InChI |
InChI=1S/C43H52N6O7/c1-42(2,3)55-40(50)48-19-24(21-52-7)13-34(48)38-44-18-33(46-38)27-9-11-29-28(15-27)23-54-36-17-30-26(16-31(29)36)10-12-32-37(30)47-39(45-32)35-14-25(22-53-8)20-49(35)41(51)56-43(4,5)6/h9-12,15-18,24-25,34-35H,13-14,19-23H2,1-8H3,(H,44,46)(H,45,47)/t24-,25-,34-,35-/m0/s1 |
InChI Key |
ZOTSCPHMAPKCRS-WFJFNWOVSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N1C[C@H](C[C@H]1C2=NC3=C(N2)C=CC4=CC5=C(C=C43)OCC6=C5C=CC(=C6)C7=CN=C(N7)[C@@H]8C[C@@H](CN8C(=O)OC(C)(C)C)COC)COC |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(CC1C2=NC3=C(N2)C=CC4=CC5=C(C=C43)OCC6=C5C=CC(=C6)C7=CN=C(N7)C8CC(CN8C(=O)OC(C)(C)C)COC)COC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


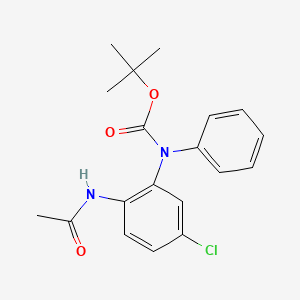
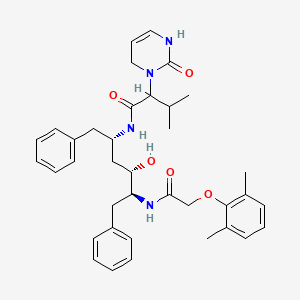
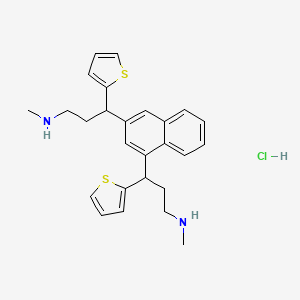
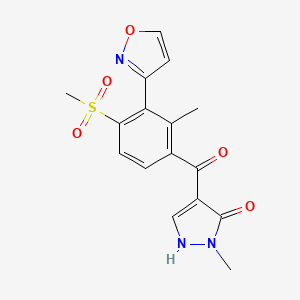
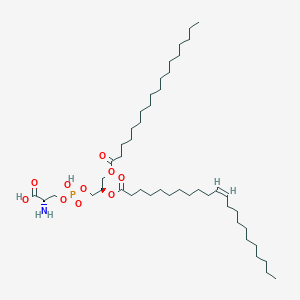
![(5-trityl-6,7-dihydro-4H-thieno[3,2-c]pyridin-2-yl) acetate](/img/structure/B13848230.png)

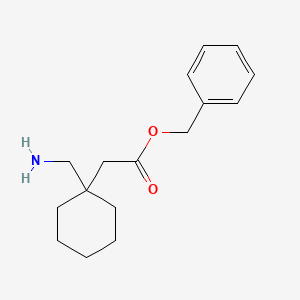
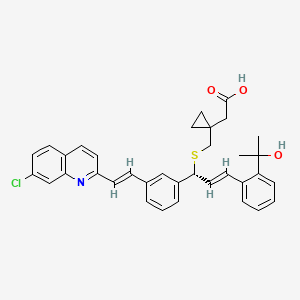
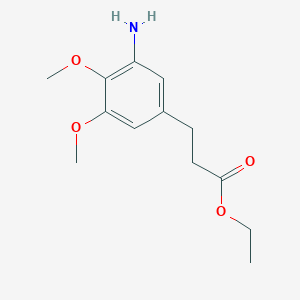

![[(8R,9R,13S,14R,17S)-13-methyl-3-pentanoyloxy-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl] pentanoate](/img/structure/B13848248.png)
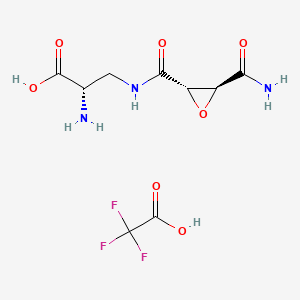
![(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-carboxypropanoyl]amino]-3-carboxypropanoyl]amino]-3-carboxypropanoyl]amino]butanedioic acid;2,2,2-trifluoroacetic acid](/img/structure/B13848280.png)
